molecular formula C24H22O4 B3489858 [4-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone CAS No. 5317-67-9

[4-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone

Cat. No.: B3489858
CAS No.: 5317-67-9
M. Wt: 374.4 g/mol
InChI Key: WLIXJWKSCUIEGK-UHFFFAOYSA-N
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Description

4-(4-methoxy-3-methylbenzoyl)phenylmethanone is an organic compound with the molecular formula C22H22O3 It is characterized by the presence of two methoxy groups and two methyl groups attached to benzoyl and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to investigate its effects on cellular processes and pathways. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

Potential applications in medicine include its use as a precursor for developing pharmaceutical agents. Its unique structure may offer therapeutic benefits, although further research is needed to explore its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxybenzoyl)phenylmethanone
  • 4-(4-methylbenzoyl)phenylmethanone
  • 4-(4-methoxy-3-methylbenzoyl)phenylmethanone

Uniqueness

Compared to similar compounds, 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is unique due to the presence of both methoxy and methyl groups on the benzoyl and phenyl rings. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-methoxy-3-methylbenzoyl)phenyl]-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-15-13-19(9-11-21(15)27-3)23(25)17-5-7-18(8-6-17)24(26)20-10-12-22(28-4)16(2)14-20/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIXJWKSCUIEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361351
Record name (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-67-9
Record name (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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